molecular formula C19H14N4O4S B12769260 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- CAS No. 161806-27-5

4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo-

Cat. No.: B12769260
CAS No.: 161806-27-5
M. Wt: 394.4 g/mol
InChI Key: LQAZNOWGAGTOSY-SRZZPIQSSA-N
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Description

4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- is a complex organic compound that features a pyrimidinedione core, a furanylmethylene group, an indol-3-ylacetyl moiety, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, furanylmethylene precursors, and indol-3-ylacetyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining the pyrimidinedione core with the furanylmethylene group under acidic or basic conditions.

    Acylation Reactions: Introducing the indol-3-ylacetyl moiety using acylating agents such as acyl chlorides or anhydrides.

    Thioxo Group Introduction: Incorporating the thioxo group through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be investigated for potential drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition or Activation of Enzymes: Binding to the active site of enzymes and modulating their activity.

    Receptor Binding: Interacting with cell surface or intracellular receptors to trigger signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4,6(1H,3H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione cores but different substituents.

    Indol-3-ylacetyl Compounds: Molecules featuring the indol-3-ylacetyl moiety with varying functional groups.

    Thioxo Compounds: Compounds containing the thioxo group in different chemical environments.

Uniqueness

The uniqueness of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

161806-27-5

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-[2-(1H-indol-3-yl)acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14N4O4S/c24-16(8-12-10-20-15-6-2-1-5-14(12)15)22-17(25)9-18(26)23(19(22)28)21-11-13-4-3-7-27-13/h1-7,10-11,20H,8-9H2/b21-11+

InChI Key

LQAZNOWGAGTOSY-SRZZPIQSSA-N

Isomeric SMILES

C1C(=O)N(C(=S)N(C1=O)/N=C/C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1C(=O)N(C(=S)N(C1=O)N=CC2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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